Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

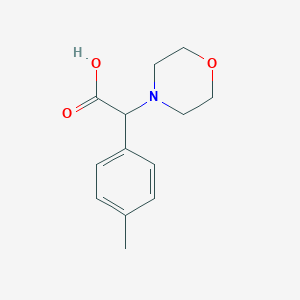

2-(4-methylphenyl)-2-morpholin-4-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(13(15)16)14-6-8-17-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNONCNAKPQBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640538 |

Source

|

| Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490026-98-7 |

Source

|

| Record name | (4-Methylphenyl)(morpholin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis protocol for Morpholin-4-YL-(4-methyl)phenyl-acetic acid

An In-Depth Technical Guide to the Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a molecule of significant interest in pharmaceutical research and development.[1] The compound is characterized by a morpholine ring attached at the alpha-position of a 4-methylphenylacetic acid moiety. This document outlines a robust and efficient two-step synthetic pathway commencing from commercially available 4-methylphenylacetic acid. The core of this strategy involves an initial α-bromination via a Hell-Volhard-Zelinsky-type reaction, followed by a nucleophilic substitution with morpholine. We will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and discuss key considerations for process optimization and validation. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-elucidated method for preparing this valuable chemical intermediate.

Introduction: Rationale and Significance

This compound (C₁₃H₁₇NO₃, M.W. 235.28 g/mol ) is a heterocyclic building block that merges two key pharmacophores: the morpholine heterocycle and the phenylacetic acid scaffold.[1] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability.[2][3] Phenylacetic acid derivatives, including 4-methylphenylacetic acid, serve as foundational components in the synthesis of a wide array of biologically active molecules, from anti-inflammatory agents to channel inhibitors.[4][5]

The combination of these two moieties creates a versatile intermediate for constructing more complex molecules, particularly in the exploration of novel therapeutic agents.[1][4] Therefore, a clear, reproducible, and well-understood synthetic protocol is essential for facilitating research and development in these areas.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule logically deconstructs it into feasible starting materials. The key disconnection point is the C-N bond between the morpholine nitrogen and the α-carbon of the phenylacetic acid backbone.

This disconnection suggests a nucleophilic substitution pathway. Morpholine, a secondary amine, is an excellent nucleophile.[3] This requires the α-carbon of the 4-methylphenylacetic acid to be functionalized with a suitable leaving group, such as a halogen. Bromine is an ideal choice due to its high reactivity as a leaving group in SN2 reactions.[6] This leads to the key intermediate, 2-bromo-2-(p-tolyl)acetic acid. This intermediate, in turn, can be synthesized from 4-methylphenylacetic acid via α-bromination.

This analysis establishes a straightforward and logical two-step synthesis:

-

α-Bromination: Conversion of 4-methylphenylacetic acid to 2-bromo-2-(p-tolyl)acetic acid.

-

Nucleophilic Amination: Reaction of the α-bromo intermediate with morpholine to yield the final product.

Mechanistic Insights and Rationale

Step 1: Synthesis of 2-bromo-2-(p-tolyl)acetic acid via α-Bromination

The selective bromination at the α-carbon of a carboxylic acid is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.

-

Causality Behind Experimental Choices: The reaction is initiated by converting a catalytic amount of the carboxylic acid into an acyl bromide using a reagent like phosphorus tribromide (PBr₃). The acyl bromide, unlike the carboxylic acid itself, readily tautomerizes to its enol form. This enol is the active nucleophile that attacks elemental bromine (Br₂), leading to the formation of the α-bromo acyl bromide. The final step involves the hydrolysis of this intermediate during workup, or its reaction with the starting carboxylic acid, to regenerate the acyl bromide catalyst and yield the desired α-bromo carboxylic acid product. The benzylic nature of the α-proton in 4-methylphenylacetic acid facilitates enolization, making this an efficient transformation.

Step 2: Synthesis of this compound via Nucleophilic Substitution

This step involves the N-alkylation of morpholine with the previously synthesized α-bromo acid.

-

Causality Behind Experimental Choices: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The nitrogen atom of morpholine acts as the nucleophile, performing a backside attack on the electrophilic α-carbon, displacing the bromide ion.[8]

-

Stoichiometry: The reaction produces hydrobromic acid (HBr) as a byproduct. Since morpholine is a base, it will be protonated and neutralized by this acid, rendering it non-nucleophilic. To address this, at least two equivalents of morpholine are required: one to act as the nucleophile and one to act as the base. In practice, using a slight excess (e.g., 2.5-3.0 equivalents) is advisable to drive the reaction to completion.

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is ideal. These solvents can dissolve the ionic intermediates and reactants but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.[9] A documented procedure for a similar reaction utilizes DMSO as the solvent.[10]

-

Detailed Experimental Protocol

Safety Precautions:

-

All operations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle with extreme caution.

-

Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water.

-

DMF is a skin irritant and should be handled with care.

Part A: Synthesis of 2-bromo-2-(p-tolyl)acetic acid

| Reagent/Material | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 4-Methylphenylacetic acid | 150.17 | 10.0 g | 66.6 | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 0.6 mL | 6.7 | 0.1 |

| Bromine (Br₂) | 159.81 | 3.8 mL | 73.3 | 1.1 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 4-methylphenylacetic acid (10.0 g, 66.6 mmol).

-

Add phosphorus tribromide (0.6 mL, 6.7 mmol) to the flask. Stir the mixture for 15 minutes at room temperature.

-

Slowly add bromine (3.8 mL, 73.3 mmol) via the addition funnel over 30 minutes. The reaction mixture will turn reddish-brown, and HBr gas will evolve (ensure the outlet of the condenser is connected to a gas trap).

-

After the addition is complete, heat the reaction mixture to 80°C and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. Slowly and cautiously add 20 mL of water to quench the reaction and hydrolyze the acyl bromide intermediate.

-

Transfer the mixture to a separatory funnel containing 50 mL of DCM. Shake and separate the layers.

-

Extract the aqueous layer with an additional 25 mL of DCM.

-

Combine the organic layers, wash with 50 mL of saturated sodium thiosulfate solution to remove excess bromine, then with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-2-(p-tolyl)acetic acid[11], which can be used in the next step without further purification or recrystallized from a suitable solvent system like hexane/ethyl acetate.

Part B: Synthesis of this compound

| Reagent/Material | Mol. Wt. ( g/mol ) | Amount (Crude) | Moles (mmol) | Molar Eq. |

| 2-bromo-2-(p-tolyl)acetic acid | 229.07 | ~15.2 g | ~66.6 | 1.0 |

| Morpholine | 87.12 | 14.5 mL | 166.5 | 2.5 |

| Dimethylformamide (DMF) | - | 100 mL | - | - |

| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |

| Diethyl Ether | - | 150 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve the crude 2-bromo-2-(p-tolyl)acetic acid (~15.2 g, ~66.6 mmol) in 100 mL of DMF.

-

Add morpholine (14.5 mL, 166.5 mmol) to the solution.

-

Stir the reaction mixture at 60°C for 6 hours. Monitor the reaction's completion by TLC (disappearance of the starting bromo-acid).

-

After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water.

-

Wash the aqueous mixture with diethyl ether (3 x 50 mL) to remove non-polar impurities. Discard the ether layers.

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water (2 x 30 mL).

-

Dry the solid in a vacuum oven at 50°C to a constant weight. The final product, this compound, is obtained as a solid with a reported melting point of 162-164°C.[1]

Process Visualization

The following diagram illustrates the complete synthetic workflow.

Conclusion

The two-step synthesis protocol detailed in this guide represents a logical, efficient, and scalable method for the preparation of this compound. By leveraging a classic Hell-Volhard-Zelinsky-type α-bromination followed by a robust SN2 amination with morpholine, this approach provides reliable access to a valuable building block for pharmaceutical and chemical research. The provided mechanistic insights and detailed procedural steps are designed to empower researchers to confidently replicate and, where necessary, adapt this synthesis for their specific applications.

References

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Available at: [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available at: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

-

Han, X.-Y., et al. (2005). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. Part (I):asymmetric alkylation of (S)-mandelic acid. Journal of Chemical Research. Available at: [Link]

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

Green Chemistry - BORIS Portal. Continuous flow multistep synthesis of a key precursor of the pre-anesthetic Remimazolam. Available at: [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Available at: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

-

ResearchGate. (2014). Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available at: [Link]

-

MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 25297-16-9 | 2-Bromo-2-(p-tolyl)acetic acid. Available at: [Link]

Sources

- 1. Buy this compound | 490026-98-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

A Technical Guide to the Starting Materials for the Synthesis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Executive Summary: Morpholin-4-YL-(4-methyl)phenyl-acetic acid is a valuable heterocyclic compound, often utilized as a key intermediate in the development of more complex, biologically active molecules.[1] Its structure, which combines a morpholine ring, a p-tolyl group, and a carboxylic acid function at a chiral center, makes it an attractive scaffold in medicinal chemistry. This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for its preparation, designed for researchers and professionals in organic synthesis and drug development. We will explore the most logical and field-proven synthetic pathways, focusing on the causality behind experimental choices, and provide a detailed protocol for a robust and reproducible synthesis.

Introduction to the Target Molecule

This compound (CAS: 490026-98-7) is a derivative of phenylacetic acid characterized by the substitution of a morpholine moiety at the alpha (α) carbon position.[1] This modification significantly alters the parent molecule's physicochemical properties, introducing a basic nitrogen atom and a polar ether linkage, which can enhance solubility, modulate bioavailability, and provide a vector for interacting with biological targets.[2]

Key Molecular Features:

-

Molecular Formula: C₁₃H₁₇NO₃

-

Molecular Weight: 235.28 g/mol [1]

-

Core Components:

-

4-Methylphenyl (p-Tolyl) Group: An aromatic ring providing a hydrophobic scaffold.

-

Acetic Acid Moiety: A carboxylic acid group that can participate in esterification, amidation, or salt formation.[1]

-

Morpholine Ring: A saturated heterocycle that imparts unique solubility characteristics and acts as a key pharmacophore in many approved drugs.[3]

-

The strategic importance of this compound lies in its role as a versatile building block for creating larger, more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1]

Retrosynthetic Analysis and Core Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points around the central α-carbon, suggesting the most viable synthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Approach A (Cα-N Bond Formation): This is the most common and practical approach. It involves forming the bond between the morpholine nitrogen and the alpha-carbon of the (4-methyl)phenyl-acetic acid framework. This is typically achieved via nucleophilic substitution, where morpholine displaces a leaving group on the α-carbon.

-

Approach B (Cα-Aryl Bond Formation): This strategy involves forming the bond between the alpha-carbon and the 4-methylphenyl ring. While mechanistically possible, for instance, through the reaction of an aryl Grignard reagent with an appropriate morpholine-substituted electrophile, this route is generally more complex and less common for this class of compounds.

This guide will focus on Approach A , as it relies on more accessible starting materials and robust, well-established reaction chemistry.

Primary Synthetic Pathway: Nucleophilic Substitution

The most reliable synthesis of the target compound proceeds through a two-step sequence:

-

α-Halogenation of a readily available phenylacetic acid derivative.

-

Nucleophilic Substitution of the resulting α-halo acid with morpholine.

This pathway offers high yields and a straightforward purification process.

Core Starting Materials

The success of this synthesis hinges on the quality and availability of two primary starting materials.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight | Key Properties & Role in Synthesis |

| 4-Methylphenylacetic Acid | 622-47-9 | C₉H₁₀O₂ | 150.17 g/mol | A white crystalline solid that serves as the foundational carbon skeleton for the final product. It undergoes α-halogenation to activate the α-carbon for subsequent reaction.[4] |

| Morpholine | 110-91-8 | C₄H₉NO | 87.12 g/mol | A cyclic secondary amine that acts as the key nucleophile. It displaces the halide at the α-position to form the crucial C-N bond, incorporating the morpholine ring into the structure.[3] |

Rationale for Material Selection

-

4-Methylphenylacetic Acid: This precursor is commercially available from numerous suppliers with high purity (typically >97%). Its synthesis is well-documented, often proceeding from the hydrolysis of 4-methylbenzyl cyanide, making it an economical choice for both lab-scale and industrial production.[4][5] Its chemical structure provides the necessary p-tolyl and acetic acid moieties in a single, stable molecule.

-

Morpholine: As a secondary amine, morpholine is an excellent nucleophile with moderate basicity (pKa of the conjugate acid is ~8.7), which is sufficient to participate in the substitution reaction without promoting excessive side reactions like elimination.[3] It is an inexpensive and widely used bulk chemical.

Detailed Experimental Protocol

The following protocol details a validated, two-step synthesis based on the nucleophilic substitution pathway. It is designed to be self-validating, with clear endpoints and standard purification techniques.

Caption: Experimental workflow for the two-step synthesis.

Step 1: Synthesis of 2-Bromo-(4-methyl)phenyl-acetic acid

-

Rationale: The Hell-Volhard-Zelinsky reaction is a classic and robust method for the selective bromination of the α-carbon of a carboxylic acid. First, the acid is converted to an acyl halide in situ to facilitate enolization, which then reacts with bromine. Using N-Bromosuccinimide (NBS) is a modern, safer alternative to using liquid Br₂.

-

Methodology:

-

To a solution of 4-methylphenylacetic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of thionyl chloride (SOCl₂, ~0.1 eq) and heat to reflux.

-

Once refluxing, add N-Bromosuccinimide (1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, ~0.02 eq) portion-wise over 30 minutes.

-

Maintain the reaction at reflux for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

After cooling, carefully quench the reaction mixture by slowly adding water. The intermediate acyl bromide will hydrolyze to the desired 2-bromo-(4-methyl)phenyl-acetic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude bromo-acid is often of sufficient purity to be used directly in the next step.

-

Step 2: Synthesis of this compound

-

Rationale: This is a standard Sₙ2 reaction. Morpholine acts as the nucleophile, displacing the bromide ion. An excess of morpholine (or the addition of a non-nucleophilic base like potassium carbonate) is used to neutralize the HBr generated during the reaction, preventing the protonation of the morpholine nucleophile.

-

Methodology:

-

Dissolve the crude 2-bromo-(4-methyl)phenyl-acetic acid (1.0 eq) in acetonitrile.

-

Add morpholine (2.5 eq) and potassium carbonate (1.5 eq) to the solution. The use of excess morpholine drives the reaction to completion and acts as a scavenger for the HBr byproduct.

-

Heat the mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent and excess morpholine under reduced pressure.

-

Dissolve the residue in water and carefully acidify with 1M HCl to a pH of approximately 6. The product should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.[1]

-

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step pathway commencing from 4-methylphenylacetic acid and morpholine . This strategy, involving an initial α-bromination followed by nucleophilic substitution, leverages commercially available, cost-effective starting materials and employs robust, well-understood chemical transformations. This approach provides a solid foundation for researchers and drug development professionals to access this valuable heterocyclic building block for further synthetic elaboration.

References

- Google Patents. (CN105646306A). Preparation method of 4-methylthio phenylacetic acid.

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

- Google Patents. (US8299206B2). Method of synthesis of morpholino oligomers.

-

Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and structural elucidation of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS No. 490026-98-7). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and structural biology of novel morpholine derivatives. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes established chemical principles and analytical methodologies to provide a robust protocol for its study. We will cover a plausible synthetic route, predictive spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry), a detailed workflow for X-ray crystallographic analysis, and a discussion of its potential biological significance based on the activities of related compounds.

Introduction: The Scientific Interest in Morpholine Derivatives

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When coupled with a phenylacetic acid moiety, as in the case of this compound, a molecule with potential for diverse biological interactions is formed. Phenylacetic acid derivatives are known to interact with various biological targets, and the addition of a morpholine group can modulate this activity, as well as the pharmacokinetic profile.[2]

The subject of this guide, this compound, with the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol , is a solid at room temperature with a reported melting point of 162-164°C.[3] Its structure suggests potential as an intermediate in the synthesis of more complex bioactive molecules, with preliminary studies on related compounds indicating possible anticancer and antimicrobial properties.[3] This guide will provide the necessary technical details for a full investigation of this promising molecule.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-(4-methyl)phenyl-acetic acid

-

To a solution of 4-methylphenylacetic acid (1 equivalent) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Add a catalytic amount of hydrobromic acid (HBr).

-

Reflux the reaction mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 2-bromo-(4-methyl)phenyl-acetic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve 2-bromo-(4-methyl)phenyl-acetic acid (1 equivalent) in dichloromethane (CH₂Cl₂).

-

To this solution, add morpholine (1.2 equivalents) and triethylamine (Et₃N) (1.5 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6][7]

3.1.1. Predicted ¹H NMR Spectrum

Based on the chemical structure and known chemical shifts of similar compounds, the following proton signals are expected (in CDCl₃):

-

~ 10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal is often broad.

-

~ 7.1-7.3 ppm (d, 2H): Aromatic protons ortho to the acetic acid group.

-

~ 7.0-7.2 ppm (d, 2H): Aromatic protons meta to the acetic acid group.

-

~ 3.6-3.8 ppm (t, 4H): Morpholine protons adjacent to the oxygen atom (-O-CH₂-).

-

~ 2.4-2.6 ppm (t, 4H): Morpholine protons adjacent to the nitrogen atom (-N-CH₂-).

-

~ 3.5-4.0 ppm (s, 1H): Methine proton of the acetic acid moiety (-CH(N)-).

-

~ 2.3 ppm (s, 3H): Methyl protons on the phenyl ring (-CH₃).

3.1.2. Predicted ¹³C NMR Spectrum

The following carbon signals are predicted (in CDCl₃):

-

~ 170-175 ppm: Carboxylic acid carbon (-COOH).

-

~ 135-140 ppm: Quaternary aromatic carbon attached to the methyl group.

-

~ 130-135 ppm: Quaternary aromatic carbon attached to the acetic acid moiety.

-

~ 128-130 ppm: Aromatic CH carbons.

-

~ 65-70 ppm: Morpholine carbons adjacent to the oxygen atom (-O-CH₂-).

-

~ 45-50 ppm: Morpholine carbons adjacent to the nitrogen atom (-N-CH₂-).

-

~ 60-65 ppm: Methine carbon of the acetic acid moiety (-CH(N)-).

-

~ 20-25 ppm: Methyl carbon on the phenyl ring (-CH₃).

3.1.3. NMR Sample Preparation Protocol

-

Weigh 5-25 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.[3]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.[3]

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[8][9]

3.2.1. Expected Molecular Ion Peak

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 236.1281.

3.2.2. Predicted Fragmentation Pattern

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.[10]

Caption: Predicted mass spectrometry fragmentation pathway.

3.2.3. Mass Spectrometry Sample Preparation Protocol

-

Prepare a stock solution of the purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the ionization source.[11]

-

Ensure the sample is free of non-volatile salts or buffers, as they can interfere with ionization.[11]

-

Transfer the final solution to an appropriate autosampler vial.

-

The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

X-ray Crystallography: The Definitive Structure

To unambiguously determine the three-dimensional arrangement of atoms and the solid-state conformation of this compound, single-crystal X-ray diffraction is the gold standard.[12]

Experimental Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol for Crystallization and Structure Determination

4.2.1. Crystal Growth

-

Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and their combinations) for suitable solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Crystallization Methods:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Dissolve the compound in a small amount of a volatile solvent. Place this solution in a sealed container with a larger volume of a less volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, causing crystallization.

-

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a nylon loop.

4.2.2. Data Collection and Structure Refinement

-

Mounting: Mount a single crystal on a goniometer head.

-

X-ray Diffraction: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays to produce a unique diffraction pattern.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.

Potential Biological Activities and Future Directions

The chemical structure of this compound suggests several avenues for biological investigation. Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][13] The presence of the 4-methylphenylacetic acid moiety may confer specificity for certain biological targets.

Recommended Biological Assays:

-

Anticancer Activity: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using assays such as the MTT or SRB assay to determine its cytotoxic effects and IC₅₀ values.

-

Antimicrobial Activity: Test the compound against a range of Gram-positive and Gram-negative bacteria and fungal strains to determine its minimum inhibitory concentration (MIC).

-

Enzyme Inhibition Assays: Based on the structural similarity to known enzyme inhibitors, assays for targets such as cyclooxygenases (COX-1 and COX-2) or other relevant enzymes could be performed.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 490026-98-7 | [3] |

| Molecular Formula | C₁₃H₁₇NO₃ | [3] |

| Molecular Weight | 235.28 g/mol | [3] |

| IUPAC Name | 2-(4-methylphenyl)-2-morpholin-4-ylacetic acid | [3] |

| Melting Point | 162-164°C | [3] |

| Predicted Boiling Point | 365.6°C | [3] |

| Appearance | Solid | [3] |

| Solubility | Influenced by both hydrophilic (morpholine, carboxylic acid) and lipophilic (methylated phenyl) moieties. | [3] |

Conclusion

This technical guide provides a comprehensive roadmap for the scientific investigation of this compound. By following the detailed protocols for synthesis and characterization, researchers can obtain a thorough understanding of the molecular structure and properties of this compound. The predictive spectroscopic data and the workflow for X-ray crystallography offer a clear path to structural elucidation. Furthermore, the outlined potential biological activities provide a basis for future studies into its therapeutic potential. This guide serves as a valuable resource for scientists working at the interface of chemistry, biology, and drug discovery.

References

- Smolecule. (2023, August 16). Buy this compound | 490026-98-7.

- Iowa State University.

- Springer Nature Experiments. Mass Spectrometry Protocols and Methods.

- ResearchGate. (a)

- ResearchGate. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz...

- ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz)

- The Royal Society of Chemistry.

- University of Oxford. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.

- PubMed Central. (2017, February 22). The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery.

- Guidechem. MORPHOLIN-4-YL-PHENYL-ACETIC ACID 6342-19-4 wiki.

- MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

- PubMed Central.

- Chem 117 Reference Spectra Spring 2011.

- ChemicalBook. Phenylacetic acid(103-82-2) 13C NMR spectrum.

- PubChem. Morpholin-4-yl-phenyl-acetic acid | C12H15NO3 | CID 241650.

- ChemicalBook. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6.

- ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.

- Semantic Scholar. (1991, July 1). Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3.

- BMRB.

- The Royal Society of Chemistry.

- Organic Chemistry Portal. Morpholine synthesis.

- ChemicalBook. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8.

- Sigma-Aldrich. morpholin-4-yl-acetic acid.

- National Institute of Standards and Technology. Morpholine, 4-methyl- - the NIST WebBook.

- Chem-Impex. Morpholin-4-yl-acetic acid.

- BLD Pharm. 3235-69-6|Morpholin-4-yl-acetic acid|BLD Pharm.

- ResearchGate. (2025, August 7).

- Excillum. Small molecule crystallography.

- ChemRxiv.

- Wikipedia.

- Chemistry LibreTexts. (2023, August 29).

- E3S Web of Conferences.

- Google Patents.

- MDPI. (2022, January 13). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubMed. (2024, September 25).

- ACS Publications. Rationalizing the Influence of Small-Molecule Dopants on Guanine Crystal Morphology.

- ResearchGate. (PDF) The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery.

- ResearchGate. (2025, July 23). Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2.

- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

- PubChem. 4-Morpholineacetic acid | C6H11NO3 | CID 438968.

- ResearchGate. (2022, February 3). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)

- PubChemLite. 2-[4-(morpholin-4-yl)phenyl]acetic acid.. 2-[4-(morpholin-4-yl)phenyl]acetic acid.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Buy this compound | 490026-98-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. excillum.com [excillum.com]

- 13. 3235-69-6|Morpholin-4-yl-acetic acid|BLD Pharm [bldpharm.com]

An In-Depth Guide to the Spectroscopic Characterization of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS No: 490026-98-7). While direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a robust methodology for structural confirmation, purity assessment, and quality control. The guide outlines expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols and the scientific rationale behind the expected spectral features.

Molecular Profile and Analytical Rationale

This compound is a substituted amino acid derivative featuring a central chiral carbon bonded to a 4-methylphenyl group, a morpholine ring, and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₇NO₃, with a precise molecular weight of 235.28 g/mol .[1] This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules and requires unambiguous structural verification post-synthesis.[1]

Spectroscopic analysis is the cornerstone of this verification process. The combination of NMR, IR, and MS provides a multi-faceted view of the molecule, allowing for the confirmation of the carbon skeleton, the identification of functional groups, and the verification of its molecular mass and fragmentation pattern. This integrated approach ensures the identity and integrity of the compound before its use in further research or development stages.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

The IR spectrum is dominated by absorptions from the carboxylic acid and the morpholine ether and amine functionalities.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Broad | O-H stretch |

| Aromatic C-H | 3000 - 3100 | Medium | C-H stretch |

| Aliphatic C-H | 2850 - 2960 | Medium-Strong | C-H stretch |

| Carboxylic Acid C=O | 1700 - 1725 | Strong | C=O stretch |

| Aromatic C=C | 1450 - 1600 | Medium-Weak | C=C stretch |

| Aliphatic C-N | 1050 - 1250 | Medium | C-N stretch |

| Ether C-O-C | 1110 - 1140 | Strong | C-O-C asymmetric stretch |

Trustworthiness: This pattern is highly diagnostic. The presence of a very broad absorption centered around 3000 cm⁻¹ coupled with a strong, sharp peak around 1710 cm⁻¹ is a classic signature of a carboxylic acid. The strong C-O-C stretch from the morpholine ring further validates the structure. This self-validating system of cross-referencing peaks confirms the presence of the key functional groups.

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile compound.

Predicted Mass Spectrum (ESI)

-

Molecular Ion Peak: In positive ion mode (ESI+), the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 236.29 . In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, would be seen at m/z 234.27 . High-resolution MS (HRMS) should confirm the elemental composition C₁₃H₁₇NO₃.

-

Key Fragmentation Pathways: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragments.

Table 4: Predicted Major Mass Fragments (ESI+)

| m/z (Predicted) | Fragment Ion | Description |

|---|---|---|

| 236.29 | [C₁₃H₁₈NO₃]⁺ | Protonated parent molecule [M+H]⁺ |

| 190.28 | [C₁₂H₁₆NO]⁺ | Loss of formic acid (HCOOH, 46 Da) from the parent ion. |

| 148.22 | [C₁₀H₁₄N]⁺ | Cleavage of the bond between the chiral carbon and the morpholine ring, with charge retained on the morpholine-phenyl fragment. |

| 121.16 | [C₈H₉O]⁺ | Benzylic cleavage to form the 4-methylbenzoyl cation. |

| 86.10 | [C₄H₈NO]⁺ | Cleavage yielding the protonated morpholine fragment. |

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

Experimental Protocol: LC-MS (ESI) Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple isocratic or gradient elution with water and acetonitrile (both containing 0.1% formic acid for ESI+) is effective.

-

Mass Spectrometer Setup (ESI Source):

-

Set the ion mode to positive (or run in both positive and negative modes).

-

Optimize source parameters: capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas flow and temperature.

-

Full Scan Mode: Acquire data over a mass range of m/z 50-500 to detect the parent ion.

-

MS/MS (Fragmentation) Mode: Set the instrument to isolate the predicted parent ion (m/z 236.3) and apply collision energy to induce fragmentation, recording the resulting daughter ions.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the m/z of the parent ion. Analyze the MS/MS spectrum to match the observed fragments with the predicted fragmentation pathway.

Integrated Spectroscopic Analysis

The definitive confirmation of this compound is achieved by synthesizing the information from all three techniques.

-

MS confirms the molecular weight (m/z 236.29 for [M+H]⁺).

-

IR confirms the presence of key functional groups : a carboxylic acid (broad O-H, strong C=O) and an ether (C-O-C).

-

NMR confirms the precise connectivity and structure : the 1,4-disubstituted aromatic ring, the morpholine ring system, the single methine proton, and the methyl group, all with the correct integrations and chemical shifts.

Together, these three datasets provide an unambiguous and robust validation of the molecular structure, meeting the stringent requirements for scientific research and pharmaceutical development.

References

-

National Institutes of Health (NIH), PubChem. 4-Morpholineacetic acid. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Morpholine, 4-methyl- IR Spectrum. Available at: [Link]

-

PubChemLite. 2-[4-(morpholin-4-yl)phenyl]acetic acid. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Morpholine, 4-methyl- Mass Spectrum. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Morpholine, 4-phenyl-. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of Morpholin-4-YL-(4-methyl)phenyl-acetic acid in Different Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a cornerstone physicochemical parameter, profoundly influencing a drug's journey from administration to its site of action. Poor solubility can lead to a cascade of developmental challenges, including inadequate bioavailability, variable therapeutic outcomes, and difficulties in formulation.[1] Consequently, a thorough understanding and characterization of a compound's solubility profile in a range of pharmaceutically relevant solvents is not merely a perfunctory exercise but a critical step in de-risking a development program and paving the way for a successful therapeutic product. This guide provides an in-depth technical exploration of the solubility characteristics of Morpholin-4-YL-(4-methyl)phenyl-acetic acid, a compound of interest in contemporary pharmaceutical research.

Introduction to this compound

This compound is a solid organic compound with the chemical formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .[2] Its structure is characterized by a phenylacetic acid core, substituted with a methyl group on the phenyl ring and a morpholine moiety at the alpha-carbon position. This unique combination of a lipophilic (methylated phenyl group) and two hydrophilic moieties (the carboxylic acid and the morpholine ring) bestows upon the molecule an amphiphilic character, suggesting a nuanced and varied solubility profile across different solvent systems. The melting point of this compound is approximately 162-164°C.[2] Understanding its solubility is crucial for its potential applications in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules.[2]

Theoretical Framework: The Science of Dissolution

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The structure of this compound suggests the following potential interactions:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the morpholine ring can also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar nature of the carboxylic acid and morpholine groups will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The non-polar phenyl and methyl groups will interact with non-polar solvents primarily through London dispersion forces.

The presence of both polar and non-polar functionalities indicates that the solubility of this compound will be highly dependent on the polarity of the solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To quantitatively assess the solubility of this compound, the equilibrium or thermodynamic solubility is the most definitive measure. This represents the maximum concentration of the compound that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with the solid drug. The gold-standard technique for determining thermodynamic solubility is the shake-flask method .[3]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and ability to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This contrasts with kinetic solubility measurements, which can sometimes overestimate solubility due to the formation of supersaturated solutions.[4] For foundational pre-formulation studies, establishing the thermodynamic solubility provides a robust baseline for all subsequent development activities.

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a range of solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solutions using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.

-

A standard calibration curve must be prepared using known concentrations of this compound in each solvent to accurately determine the concentration of the saturated solutions.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Analytical Quantification Techniques

UV-Vis Spectroscopy

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and straightforward method for quantification.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax). The phenyl ring should provide a strong UV absorbance.

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).

-

Measure Sample Absorbance: Measure the absorbance of the diluted, saturated solutions and use the calibration curve to determine their concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive method, particularly useful if impurities are present or if the compound has a weak UV chromophore.

Protocol:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good separation and peak shape for the compound. The mobile phase will typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Prepare Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration to create a calibration curve.

-

Analyze Samples: Inject the diluted, saturated solutions and use the calibration curve to determine their concentrations based on the measured peak areas.

Expected Solubility Profile of this compound

While specific experimental data for this compound is not publicly available, we can predict its likely solubility behavior based on its structural features and the known properties of its constituent moieties.

-

Aqueous Solubility: The presence of the carboxylic acid and morpholine groups will contribute to some degree of aqueous solubility through hydrogen bonding with water. However, the lipophilic phenyl and methyl groups will limit this solubility. The carboxylic acid's pKa will also play a significant role; at pH values above the pKa, the carboxylate anion will be more soluble than the neutral acid.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, and their polarity is intermediate. It is expected that the compound will exhibit good solubility in these solvents due to favorable interactions with both the polar and non-polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are polar and can accept hydrogen bonds but do not donate them. Good solubility is anticipated, particularly in DMSO, which is a powerful and versatile solvent for many drug-like molecules.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be low due to the presence of the highly polar carboxylic acid and morpholine groups.

Illustrative Solubility Data Table:

The following table presents an illustrative, scientifically plausible solubility profile for this compound based on the analysis of its chemical structure and data from analogous compounds. These values should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Rationale |

| Water (pH 7) | Polar Protic | 0.5 - 2.0 | Limited by lipophilic phenyl ring, but aided by polar groups. |

| 0.1 M HCl | Aqueous Acidic | 5.0 - 15.0 | Protonation of the morpholine nitrogen increases polarity and solubility. |

| 0.1 M NaOH | Aqueous Basic | > 20.0 | Deprotonation of the carboxylic acid to the highly soluble carboxylate salt. |

| Ethanol | Polar Protic | > 25.0 | Good balance of polarity and hydrogen bonding ability. |

| Methanol | Polar Protic | > 30.0 | Similar to ethanol, slightly more polar. |

| Isopropyl Alcohol | Polar Protic | 10.0 - 20.0 | Bulkier alkyl group may slightly hinder solvation compared to ethanol. |

| Acetone | Polar Aprotic | > 20.0 | Good dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | 5.0 - 10.0 | Less polar than acetone, limiting interaction with polar groups. |

| Acetonitrile | Polar Aprotic | 10.0 - 20.0 | Effective at solvating polar molecules. |

| DMSO | Polar Aprotic | > 50.0 | Strong hydrogen bond acceptor and highly polar nature. |

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. The amphiphilic nature of this molecule suggests a varied solubility profile that is highly dependent on the solvent system. The thermodynamic shake-flask method, coupled with a robust analytical technique such as HPLC or UV-Vis spectroscopy, is the recommended approach for obtaining accurate and reliable solubility data. The illustrative data presented herein serves as a scientifically grounded starting point for experimental investigations. For drug development professionals, a thorough experimental determination of this compound's solubility in a wider range of pharmaceutically acceptable solvents, including co-solvent systems and biorelevant media, will be a critical next step in evaluating its potential as a drug candidate.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]

- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 4. Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Morpholin-4-YL-(4-methyl)phenyl-acetic acid derivatives

An In-Depth Technical Guide to the Mechanism of Action of Morpholin-4-YL-(4-methyl)phenyl-acetic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, outlines key experimental methodologies, and offers insights into the structure-activity relationships that govern the efficacy of this promising class of compounds.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-like characteristics.[1][2][3] Its presence in a molecule can improve aqueous solubility, metabolic stability, and bioavailability, making it a desirable building block for novel therapeutic agents.[4][5] The morpholine moiety is a component of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antidepressant, and anti-inflammatory effects.[6] The class of compounds represented by this compound combines this versatile heterocycle with a substituted phenylacetic acid, a classic pharmacophore for anti-inflammatory agents. This guide will delve into the specific mechanisms by which these derivatives are thought to exert their biological effects.

Molecular Architecture and Physicochemical Properties

The core structure of this compound consists of three key moieties:

-

A Morpholine Ring: This six-membered heterocycle containing both nitrogen and oxygen atoms contributes to the compound's polarity and ability to form hydrogen bonds, which can influence solubility and interactions with biological targets.[7]

-

A 4-Methylphenyl (p-tolyl) Group: The aromatic ring provides a lipophilic character, which is crucial for membrane permeability and hydrophobic interactions within target protein binding sites. The para-methyl substituent can further enhance this lipophilicity and may play a role in defining the compound's selectivity and potency.[2]

-

An Acetic Acid Moiety: The carboxylic acid group is a key functional group, often found in non-steroidal anti-inflammatory drugs (NSAIDs), that can participate in crucial binding interactions with target enzymes, such as cyclooxygenases.

This specific combination of functional groups results in a molecule with a balanced profile of hydrophilicity and lipophilicity, a key consideration in drug design for optimizing pharmacokinetic and pharmacodynamic properties.[5][7]

Table 1: Physicochemical Properties of the Parent Compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [7] |

| Molecular Weight | 235.28 g/mol | [7] |

| Form | Solid | |

| Melting Point | ~162-164°C | [7] |

| Predicted Boiling Point | ~365.6°C | [7] |

Core Mechanism of Action: Anti-Inflammatory and Analgesic Effects

The primary therapeutic potential of this compound derivatives lies in their anti-inflammatory and analgesic properties.[4][8] The proposed mechanisms are multifaceted, primarily involving the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A principal mechanism for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][9] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.

Derivatives of this compound are hypothesized to act as inhibitors of these enzymes. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][11] The morpholine and 4-methylphenyl moieties likely play a significant role in orienting the molecule within the active site of the COX enzymes to achieve potent and potentially selective inhibition.

Caption: Proposed COX Inhibition Pathway.

Modulation of Inflammatory Cytokines

Beyond COX inhibition, these derivatives may also exert their anti-inflammatory effects by modulating the production of key signaling molecules called cytokines. This can involve:

-

Suppression of Pro-inflammatory Cytokines: Studies on structurally related compounds suggest the potential to decrease the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12]

-

Enhancement of Anti-inflammatory Cytokines: There is also the possibility of upregulating anti-inflammatory cytokines, such as Transforming Growth Factor-beta 1 (TGF-β1), which plays a role in resolving inflammation and promoting tissue repair.[12]

This cytokine-modulatory effect suggests a broader mechanism of action that goes beyond the inhibition of prostaglandin synthesis.

Caption: Cytokine Modulation Pathway.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Assays

A. COX Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀) of the derivatives against COX-1 and COX-2.

-

Methodology:

-

Purified recombinant human COX-1 or COX-2 enzyme is used.

-

The enzyme is pre-incubated with various concentrations of the test compound or a reference drug (e.g., Indomethacin).

-

The reaction is initiated by adding arachidonic acid as the substrate.

-

The production of prostaglandin E₂ (PGE₂) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting inhibition versus compound concentration.

-

B. Antioxidant Activity (DPPH Assay)

-

Objective: To assess the free radical scavenging ability of the compounds.

-

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The decrease in absorbance is measured spectrophotometrically.

-

The percentage of scavenging activity is calculated relative to a control.[7]

-

In Vivo Models

A. Carrageenan-Induced Paw Edema in Rodents

-

Objective: To evaluate the acute anti-inflammatory activity.

-

Methodology:

-

Rodents (typically rats or mice) are administered the test compound or a vehicle control, usually intraperitoneally or orally.

-

After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation.

-

The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours post-carrageenan injection) using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group to the control group.[12]

-

B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

-

Objective: To assess the effect on systemic inflammation and cytokine production.

-

Methodology:

-

Animals are treated with the test compound or vehicle.

-

LPS is administered intraperitoneally to induce a systemic inflammatory response.

-

After a specific time, blood samples are collected.

-

Serum levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10, TGF-β1) are quantified using ELISA kits.[12]

-

Caption: General Experimental Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is significantly influenced by the nature and position of substituents on the core structure.[2] For this compound derivatives, key SAR considerations include:

-

Substituents on the Phenyl Ring: The presence of the 4-methyl group is thought to be important for potency.[2] Altering the electronic and steric properties of this substituent can modulate activity and selectivity.

-

Modifications of the Acetic Acid Chain: Esterification or amidation of the carboxylic acid group can affect the compound's prodrug potential, solubility, and binding interactions.

-

Substitution on the Morpholine Ring: While the parent compound is unsubstituted on the morpholine ring, adding substituents could influence its conformation and pharmacokinetic properties.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential. Their mechanism of action is likely centered on the inhibition of COX enzymes and the modulation of inflammatory cytokine pathways. Future research should focus on synthesizing a broader range of analogues to refine the structure-activity relationship, with a particular emphasis on achieving high selectivity for COX-2. Further elucidation of their effects on various signaling cascades will provide a more complete understanding of their therapeutic potential and could lead to the development of novel and safer anti-inflammatory drugs.

References

-

Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Retrieved from [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

-

Di Micco, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

-

Dravyakar, B. R., et al. (2019). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]

-

Baghdad Science Journal. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH. Retrieved from [Link]

-

PubMed. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. PubMed. Retrieved from [Link]

-

Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 490026-98-7 [smolecule.com]

- 8. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The "Magic Methyl" Effect in Action: Elucidating the Role of the para-Methyl Group in the Bioactivity of Morpholin-4-YL-(4-methyl)phenyl-acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, small structural modifications can elicit profound changes in the biological activity of a molecule. The addition of a single methyl group—often termed the "magic methyl" effect—is a cornerstone strategy in lead optimization, capable of dramatically enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This technical guide provides an in-depth examination of this phenomenon through the lens of a specific molecular scaffold: Morpholin-4-YL-(4-methyl)phenyl-acetic acid. By systematically dissecting the physicochemical, pharmacodynamic, and pharmacokinetic contributions of the para-methyl group, we present a framework for understanding its critical role. This document serves as a guide for researchers, outlining the key hypotheses governing the methyl effect and detailing the experimental workflows required to validate them, thereby offering a practical roadmap for rational drug design and development.

Introduction

The Morpholin-4-YL-phenyl-acetic acid scaffold represents a confluence of two privileged structures in drug discovery. The phenylacetic acid moiety is a core component of numerous therapeutic agents, including the widely recognized non-steroidal anti-inflammatory drug (NSAID) diclofenac.[3][4] The morpholine ring is a versatile heterocycle frequently incorporated into centrally active agents to improve physicochemical properties such as solubility and to enhance blood-brain barrier permeability.[5][6]

The central inquiry of this guide revolves around a subtle yet pivotal modification to this scaffold: the introduction of a methyl group at the para-position of the phenyl ring. This modification transforms the parent compound, Morpholin-4-YL-phenyl-acetic acid, into its methylated analog. Such a change is a classic example of a Structure-Activity Relationship (SAR) investigation, a fundamental process in medicinal chemistry that seeks to understand how a molecule's chemical structure correlates with its biological activity.[7]

The objective of this guide is to provide a comprehensive, field-proven framework for evaluating the multifaceted role of this para-methyl group. We will explore its impact from first principles—analyzing its effects on the molecule's physical and chemical properties—and then formulate testable hypotheses regarding its influence on biological interactions. Finally, we will detail a rigorous, self-validating experimental plan to elucidate its precise contribution to the compound's overall bioactivity profile.

The Physicochemical Impact of para-Methylation